HepG2 Potency vs Tetracaine
Anticancer agent 102 demonstrates a 5.6-fold improvement in potency against the HepG2 hepatocellular carcinoma cell line compared to the parent compound tetracaine [1]. This enhanced potency is attributed to the 3,5-bis(trifluoromethyl)phenyl hydrazide-hydrazone substitution [1].
| Evidence Dimension | Antiproliferative activity (24h IC50) against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 20.8 μM |
| Comparator Or Baseline | Tetracaine: IC50 = 117.4 μM |
| Quantified Difference | 5.6-fold lower IC50 (improved potency) |
| Conditions | MTT assay, HepG2 human hepatocellular carcinoma cells, 24-hour incubation |
Why This Matters
Researchers targeting hepatocellular carcinoma models should select agent 102 over unmodified tetracaine to achieve biologically relevant activity at lower concentrations, reducing off-target compound interference.
- [1] Han, M.İ., İmamoğlu, N., Başaran, G.Ş., et al. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. 2023;8(10):9198-9211. View Source
